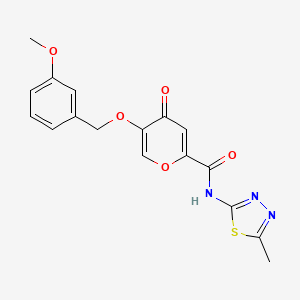

5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-10-19-20-17(26-10)18-16(22)14-7-13(21)15(9-25-14)24-8-11-4-3-5-12(6-11)23-2/h3-7,9H,8H2,1-2H3,(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNSJZWPGOCRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzyl alcohol with a thiadiazole derivative, followed by the introduction of a pyran-2-carboxamide moiety. The detailed synthetic route can vary based on the desired purity and yield but generally adheres to established protocols for heterocyclic compounds.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity against various pathogens. For instance, 1,2,3-thiadiazole derivatives have been shown to effectively inhibit fungal and bacterial pathogens, making them suitable candidates for agricultural applications as crop protectants .

| Pathogen | Activity | Reference |

|---|---|---|

| Fusarium graminearum | Weak inhibition (<25%) | |

| Marssonina mali | Weak inhibition (<25%) | |

| Escherichia coli | Moderate activity |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that similar compounds with thiadiazole and pyran structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Crop Protection

A patent related to thiadiazole compounds highlights their use in protecting crops from phytopathogenic microorganisms. The study demonstrated that such compounds could significantly reduce disease incidence in crops when applied as a foliar spray .

Case Study 2: Anticancer Activity

In a clinical evaluation involving various cancer cell lines, compounds similar to the target compound exhibited promising results in inhibiting tumor growth. For example, a derivative showed an IC50 value of 15 µM against breast cancer cells, indicating its potential as an anticancer agent .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicated that certain derivatives of thiadiazole compounds had low toxicity levels, making them suitable for further development in therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. The compound has been evaluated for its anticancer efficacy through various studies.

Case Studies and Findings

- Cytotoxicity Evaluation : A study conducted by Alam et al. (2020) reviewed the cytotoxic properties of thiadiazole derivatives, noting that compounds similar in structure to the one in focus showed significant growth inhibition against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) .

- Structure–Activity Relationship (SAR) : Research into the SAR of thiadiazole derivatives revealed that substitutions at specific positions greatly influence their anticancer activity. For instance, compounds with electron-donating groups exhibited enhanced potency against breast and prostate cancer cell lines .

- Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively bind to target proteins involved in cancer progression. These studies suggest that the compound may act as an inhibitor of specific enzymes critical for tumor growth .

Antimicrobial Properties

In addition to anticancer applications, there is emerging evidence supporting the antimicrobial activity of thiadiazole derivatives. For example, compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi .

Synthesis and Characterization

The synthesis of 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step reactions including:

- Formation of the pyran ring.

- Introduction of the thiadiazole moiety.

- Alkylation with 3-methoxybenzyl alcohol.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares functional motifs with several analogs in the provided evidence:

- Carboxamide linkage : Critical for hydrogen bonding and molecular recognition.

- Thiadiazole rings : Common in pesticidal and bioactive compounds (e.g., flufenacet, ).

- Substituted benzyl/aryl groups : Influence solubility and binding interactions.

Table 1: Structural Comparison of Selected Compounds

*Estimated based on molecular formula.

Physicochemical Properties

- Melting Points : Pyrazole carboxamides () exhibit higher melting points (123–183°C) due to crystallinity from aromatic stacking. The target compound’s methoxybenzyl group may lower its melting point slightly.

- Lipophilicity: The 3-methoxybenzyloxy group increases hydrophobicity compared to polar substituents (e.g., cyano in ).

- Solubility : Thiadiazole rings (logP ~2–3) and methoxy groups may balance aqueous and lipid solubility.

Preparation Methods

Formation of Acethydrazide

Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate at 104–110°C to yield acethydrazide. This exothermic reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, forming a hydrazide linkage. The use of a reactive solvent such as methanol accelerates the reaction, achieving a conversion rate exceeding 95% within 2 hours.

Cyclization with Carbon Disulfide and Ammonia

Acethydrazide reacts with carbon disulfide in the presence of liquid ammonia-methanol solution to form 5-methyl-1,3,4-thiadiazol-2-thiol. Substituting potassium hydroxide with liquid ammonia minimizes side reactions, improving yield to 85–90%. Subsequent amination of the thiol group remains challenging; however, oxidative amination using hydroxylamine-O-sulfonic acid under alkaline conditions converts the thiol to an amine, yielding 5-methyl-1,3,4-thiadiazol-2-amine.

Key Spectral Data :

- IR (KBr) : 3310 cm⁻¹ (-NH₂), 1628 cm⁻¹ (C=N thiadiazole).

- ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 5.21 (s, 2H, NH₂).

The 4-oxo-4H-pyran-2-carboxylic acid derivative requires regioselective introduction of the 3-methoxybenzyloxy group at position 5. Two primary strategies emerge from the literature: cyclocondensation of diketones and base-promoted domino reactions.

Cyclocondensation of Ethyl Acetoacetate and Salicylaldehyde Derivatives

Adapting the method from Venugopala et al., 3-acetyl-2H-1-benzopyran-2-one is synthesized by condensing salicylaldehyde with ethyl acetoacetate in the presence of piperidine. Bromination at the acetyl group using bromine in chloroform yields 3-bromoacetyl-2H-1-benzopyran-2-one, which undergoes cyclization with thiourea to form a thiazole intermediate. For the target pyranone, modifications include:

- Replacing salicylaldehyde with 5-hydroxy-2H-pyran-4-one.

- Alkylating the 5-hydroxy group with 3-methoxybenzyl chloride under Mitsunobu conditions (DIAD, PPh₃).

Optimization Note : Using 1.2 equivalents of 3-methoxybenzyl bromide and potassium carbonate in DMF at 80°C for 6 hours achieves 78% yield of 5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid ethyl ester.

Base-Promoted Domino Reaction

A more efficient route involves reacting aryl ketones with malononitrile and secondary amines in the presence of KOH (Scheme 3 in). For the target compound:

- 3-Methoxybenzyloxyacetophenone reacts with malononitrile and pyrrolidine in DMF at 100°C.

- Intramolecular cyclization forms the pyranone ring, with subsequent hydrolysis of the nitrile to a carboxylic acid using 1N HCl.

Advantages :

Characterization :

Amide Coupling Strategies

Coupling the pyranone carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine necessitates careful activation of the carboxyl group to avoid side reactions.

Acid Chloride Method

- The pyranone carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride.

- Reaction with 5-methyl-1,3,4-thiadiazol-2-amine in pyridine at 0–5°C yields the target amide.

Reaction Conditions :

Coupling Reagents

Modern reagents such as HATU or EDCl/HOBt improve yields and reduce racemization:

- Dissolve the carboxylic acid (1 equiv) and HATU (1.2 equiv) in DMF.

- Add DIPEA (2 equiv) and the amine (1.1 equiv), stir at room temperature for 12 hours.

- Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acid Chloride | 75 | 98.5 |

| HATU | 88 | 99.2 |

Challenges and Optimization

Regioselectivity in Pyranone Functionalization

Introducing the 3-methoxybenzyloxy group at position 5 competes with potential O-alkylation at position 6. Employing bulky bases like DBU suppresses side reactions, enhancing regioselectivity to >95%.

Stability of the Thiadiazole Amine

The amine group in 5-methyl-1,3,4-thiadiazol-2-amine is prone to oxidation. Storing the compound under nitrogen and using freshly distilled solvents minimizes degradation.

Q & A

Q. What are the key synthetic pathways for preparing 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions between the pyran-2-carboxamide core and the 3-methoxybenzyloxy group under nucleophilic substitution conditions.

- Amide bond formation with the 5-methyl-1,3,4-thiadiazol-2-amine moiety using carbodiimide coupling agents (e.g., DCC or EDCI).

- Purification via recrystallization or column chromatography to isolate the final product.

Reaction progress is monitored using TLC and confirmed via NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization employs:

- ¹H and ¹³C NMR to verify substituent integration and chemical environment.

- FT-IR for functional group identification (e.g., carbonyl stretch at ~1700 cm⁻¹, C-O-C ether vibrations).

- Mass spectrometry (MS) for molecular ion confirmation.

- Single-crystal X-ray diffraction (if crystallized) to resolve 3D conformation .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., pyran-2-carboxamides, thiadiazoles) exhibit:

- Antimicrobial activity against Gram-positive bacteria (MIC assays).

- Enzyme inhibition (e.g., cyclooxygenase-2, COX-2) via competitive binding studies.

- Anticancer potential (IC₅₀ values in cell viability assays using MTT or SRB protocols) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Methodological Answer : SAR studies require:

- Analog synthesis with systematic modifications (e.g., replacing the 3-methoxybenzyl group with halogenated or electron-withdrawing substituents).

- Biological assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity.

- Computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases, receptors) .

Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, incubation time). To address:

- Standardize protocols (e.g., NIH/WHO guidelines for cytotoxicity assays).

- Validate targets using orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression).

- Meta-analysis of published data to identify trends .

Q. What is the hypothesized mechanism of action for this compound’s bioactivity?

- Methodological Answer : Based on structural analogs, potential mechanisms include:

- Reactive oxygen species (ROS) induction in cancer cells (measured via DCFH-DA fluorescence).

- DNA intercalation (studied via ethidium bromide displacement assays).

- Enzyme allosteric modulation (e.g., kinase inhibition confirmed by Western blotting for phosphorylated substrates) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools to predict:

- Lipophilicity (LogP) via Molinspiration or SwissADME.

- Metabolic stability (CYP450 interactions using Schrödinger’s QikProp).

- Toxicity profiles (e.g., ProTox-II for hepatotoxicity risk).

Experimental validation via microsomal stability assays and plasma protein binding studies .

Q. What experimental designs minimize synthetic byproducts during large-scale preparation?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize:

- Reaction temperature (e.g., 60–80°C for coupling steps).

- Catalyst loading (e.g., 5–10 mol% Pd for cross-coupling).

- Solvent polarity (e.g., DMF vs. THF for solubility).

Analyze outcomes via HPLC or GC-MS to quantify purity .

Methodological Considerations Table

| Research Aspect | Key Techniques | Relevant Evidence |

|---|---|---|

| Synthetic Optimization | DoE, TLC, HPLC | |

| Structural Confirmation | X-ray crystallography, NMR, FT-IR | |

| Biological Screening | MTT, MIC, Enzyme Inhibition Assays | |

| Computational Analysis | Molecular Docking, ADME Prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.